3-Cyclopropoxy-5-methylpicolinic acid
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Overview
Description
3-Cyclopropoxy-5-methylpicolinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the third position and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylpicolinic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 5-methylpicolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The cyclopropoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Methylpicolinic acid: A precursor in the synthesis of 3-Cyclopropoxy-5-methylpicolinic acid.
3-Cyclopropoxy-5-(methylthio)picolinic acid: A structurally similar compound with a methylthio group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and methyl groups on the picolinic acid scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(14-7-2-3-7)9(10(12)13)11-5-6/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
FRVIJICNGQXIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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